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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

metabolism of the oxazolidinone class of antibiotics, with a focus on key representatives:

linezolid, tedizolid, and contezolid (MRX-I). Oxazolidinones are a critical class of synthetic

antimicrobial agents effective against a broad spectrum of multidrug-resistant Gram-positive

pathogens.[1][2] A thorough understanding of their absorption, distribution, metabolism, and

excretion (ADME) properties is paramount for their effective and safe clinical use and for the

development of new agents in this class.

Pharmacokinetic Profiles
Oxazolidinones generally exhibit favorable pharmacokinetic profiles, characterized by excellent

oral bioavailability and good tissue penetration.[2] The key pharmacokinetic parameters for

linezolid, tedizolid, and contezolid in healthy adult volunteers are summarized in the tables

below for easy comparison.

Table 1: Single-Dose Pharmacokinetics of Oral
Oxazolidinones in Healthy Adults
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Parameter Linezolid (600 mg)
Tedizolid
Phosphate (200
mg)

Contezolid (MRX-I)
(600 mg)

Cmax (mg/L) 15 - 27 ~3 12.24

Tmax (h) 0.5 - 2 ~3 ~2

AUC (mg·h/L) 107 - 138 (AUC0-12) 29.9 (AUC0-72) 48.27 (AUC0-∞)

Half-life (h) 3.4 - 7.4 ~12 Not specified

Bioavailability (%) ~100 ~91 Not specified

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

concentration-time curve. Data for Linezolid from[3]; Tedizolid from[4]; Contezolid from.

Table 2: Multiple-Dose Pharmacokinetics of Oral
Oxazolidinones in Healthy Adults

Parameter
Linezolid (600 mg
q12h)

Tedizolid
Phosphate (200 mg
qd)

Contezolid (MRX-I)
(800 mg q12h)

Cmax,ss (mg/L) 16.3 - 21 Not specified Not specified

AUCss (mg·h/L) 107 - 138 (AUC0-12) Not specified Not specified

Accumulation Minimal Moderate (~30%) Minimal

Cmax,ss: Steady-state maximum plasma concentration; AUCss: Steady-state area under the

concentration-time curve; q12h: every 12 hours; qd: once daily. Data for Linezolid from;

Tedizolid from; Contezolid from.

Metabolism of Oxazolidinones
The metabolic pathways of oxazolidinones vary significantly, influencing their potential for drug-

drug interactions and their clearance mechanisms.
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Linezolid
The metabolism of linezolid was initially thought to be primarily mediated by non-enzymatic

oxidation of its morpholine ring, leading to the formation of two major inactive metabolites:

PNU-142586 (hydroxyethyl glycine derivative) and PNU-142300 (aminoethoxyacetic acid

derivative). This non-enzymatic pathway suggested a low potential for cytochrome P450

(CYP)-mediated drug interactions. However, more recent research has indicated that the

oxidative metabolic clearance of linezolid is also catalyzed by CYP2J2 and CYP4F2, with each

contributing to about 50% of its hepatic metabolism. CYP1B1 has also been shown to

metabolize linezolid to a lesser extent.

Linezolid Oxidative Intermediates

CYP2J2, CYP4F2, CYP1B1,
Non-enzymatic oxidation

PNU-142586
(Hydroxyethyl glycine derivative)

PNU-142300
(Aminoethoxyacetic acid derivative)
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Metabolic pathway of Linezolid.

Tedizolid
Tedizolid is administered as a phosphate prodrug, tedizolid phosphate, which is rapidly

converted to the active moiety, tedizolid, by phosphatases. Tedizolid is then primarily

metabolized in the liver to an inactive sulfate conjugate. Importantly, this sulfation is not

mediated by cytochrome P450 enzymes, indicating a low likelihood of CYP-related drug

interactions.
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Tedizolid Phosphate
(Prodrug)

Tedizolid
(Active)

Phosphatases Inactive Sulfate ConjugateSulfotransferases (Liver)

Contezolid (MRX-I) DHPO Ring Opening Intermediate

FMO5, Short-chain dehydrogenase/reductase,
Aldehyde ketone reductase, ALDH

MRX445-1
(Hydroxyethyl amino propionic acid derivative)

MRX459
(Carboxymethyl amino propionic acid derivative)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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